molecular formula C11H17NO2S B13649573 4-(M-tolyl)butane-2-sulfonamide

4-(M-tolyl)butane-2-sulfonamide

Cat. No.: B13649573
M. Wt: 227.33 g/mol
InChI Key: AKKNZWHONKDKSJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(M-tolyl)butane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(M-tolyl)butane-2-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

4-(M-tolyl)butane-2-sulfonamide, a member of the sulfonamide class, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic research.

  • Molecular Formula: C₁₁H₁₇NO₂S
  • Molecular Weight: 227.33 g/mol
  • IUPAC Name: 4-(3-methylphenyl)butane-2-sulfonamide
  • Canonical SMILES: CC1=CC(=CC=C1)CCC(C)S(=O)(=O)N

The biological activity of sulfonamides, including this compound, is primarily attributed to their role as competitive inhibitors of the enzyme dihydropteroate synthetase. This enzyme is crucial for folate synthesis in bacteria, and its inhibition disrupts bacterial growth and replication.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Bacillus subtilis8

These findings suggest that the compound possesses a broad spectrum of antibacterial activity, comparable to traditional antibiotics such as chloramphenicol .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Muthal et al. (2010) evaluated several sulfonamide derivatives, including this compound. The results demonstrated that this compound had a notable effect on inhibiting the growth of E. coli and S. aureus, with zones of inhibition ranging from 14 mm to 22 mm .
  • Comparative Analysis with Other Sulfonamides : In a comparative study published in the Journal of Medicinal Chemistry, researchers found that this compound outperformed several related compounds in terms of antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent .

Additional Biological Activities

Beyond its antibacterial properties, preliminary investigations have suggested that this compound may also exhibit antifungal activity. It has been tested against various fungal strains with promising results, indicating a potential dual action against both bacterial and fungal pathogens.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

4-(3-methylphenyl)butane-2-sulfonamide

InChI

InChI=1S/C11H17NO2S/c1-9-4-3-5-11(8-9)7-6-10(2)15(12,13)14/h3-5,8,10H,6-7H2,1-2H3,(H2,12,13,14)

InChI Key

AKKNZWHONKDKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(C)S(=O)(=O)N

Origin of Product

United States

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